molecular formula C16H19N3O4S B5622490 N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-methyl-2-butenamide

N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-methyl-2-butenamide

Cat. No. B5622490
M. Wt: 349.4 g/mol
InChI Key: JCDCQBVBLOEDRQ-UHFFFAOYSA-N
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Description

The compound N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-methyl-2-butenamide is an organic molecule that likely exhibits significant biological or chemical activity, given its structural complexity and the presence of functional groups such as isoxazole, sulfonamide, and butenamide. These functionalities suggest potential applications in pharmaceuticals, materials science, or as a ligand in coordination chemistry.

Synthesis Analysis

While specific synthesis details for N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-methyl-2-butenamide are not directly available, related compounds often involve multi-step synthetic routes. Starting materials may include dimethyl isoxazole derivatives and phenylsulfonyl chlorides, which can be coupled in the presence of a base. Subsequent steps might involve the introduction of the butenamide moiety through acylation reactions.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography and NMR spectroscopy. The presence of isoxazole and sulfonamide groups can lead to interesting electronic and steric properties, influencing the molecule's conformation and reactivity. The electronic distribution and molecular geometry can be further investigated through computational methods like Density Functional Theory (DFT) calculations.

Chemical Reactions and Properties

Compounds with isoxazole and sulfonamide functionalities participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. Their reactivity can be influenced by the electronic effects of the substituents and the overall molecular conformation.

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are influenced by the molecular structure. The presence of both hydrophobic (isoxazole and phenyl rings) and hydrophilic (sulfonamide) groups can result in amphiphilic properties, affecting solubility in different solvents.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity, are shaped by the functional groups within the molecule. The sulfonamide group, for instance, can exhibit different degrees of acidity depending on its surrounding environment and substitution pattern.

For detailed information on the synthesis, structure, and properties of compounds similar to N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-methyl-2-butenamide, you can explore the following references:

  • Pyrih et al. (2023) discuss the synthesis and structural analysis of dimethylaminomethylidene derivatives with sulfonamide and isoxazole groups, which could provide insights into the synthesis and molecular structure of the target compound (Pyrih et al., 2023).
  • Rublova et al. (2017) describe the synthesis and crystal structure analysis of dimethylsulfonylamino benzenesulfonamide derivatives, offering a perspective on the structural aspects of similar compounds (Rublova et al., 2017).

properties

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-methylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-10(2)9-15(20)17-13-5-7-14(8-6-13)24(21,22)19-16-11(3)12(4)18-23-16/h5-9,19H,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDCQBVBLOEDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197499
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-methyl-2-butenamide

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